
Kushenol L
概要
説明
Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .
Synthesis Analysis
A liquid chromatographic method was applied to determine this compound in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .Molecular Structure Analysis
The molecular weight of this compound is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .Physical And Chemical Properties Analysis
The density of this compound is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .科学的研究の応用
Anti-Inflammatory and Anti-Oxidative Stress Activities
Kushenol L, a flavonoid isolated from Sophora flavescens, has been studied for its potential in treating inflammatory diseases and oxidative stress. Cho et al. (2020) in their research found that Kushenol C, a related compound, demonstrated significant anti-inflammatory and anti-oxidative stress effects in macrophages and HaCaT cells. These findings suggest a potential therapeutic application of this compound in similar contexts, given its structural similarity to Kushenol C (Cho et al., 2020).
Liver Injury Prevention
Another study by Cho et al. (2021) highlighted the ameliorative effects of Kushenol C from Sophora flavescens against liver injury. This study's results indicate a potential role for this compound in preventing liver damage due to its pharmacological similarity (Cho et al., 2021).
Quantification in Herbal Preparations
A method for the simultaneous determination of several flavonoids, including this compound, in Sophora flavescens was developed by Ma et al. (2008). This research is crucial for quality control and standardization of herbal preparations containing this compound (Ma et al., 2008).
Anti-Itching and Anti-Inflammatory Effects
Jo et al. (2022) investigated Kushenol F's efficacy in treating atopic dermatitis, demonstrating its potential in reducing inflammatory symptoms. While this study focuses on Kushenol F, it opens avenues for exploring this compound in similar dermatological applications (Jo et al., 2022).
Antitumor Activities
Sun et al. (2007) identified potent antitumor activities in Kushen flavonoids, suggesting the possibility of this compound having similar effects in cancer treatment (Sun et al., 2007).
作用機序
Target of Action
Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects
Mode of Action
It is known that this compound plays an important role in anti-diabetic effects .
Pharmacokinetics
This compound has been studied in adult male Sprague-Dawley rats weighing 300 g. When administered orally at a dose of 1 mg/kg, it has a half-life (T 1/2) of 2.26 hours, a maximum concentration (C max) of 24.17 μg/L, and an area under the curve (AUC) of 54035 μg/h•L . These properties suggest that this compound is absorbed and metabolized in the body, but further studies are needed to fully understand its ADME properties.
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Kushenol L plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which contributes to its anti-diabetic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions are crucial for its therapeutic potential and highlight its importance in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and cell survival . Furthermore, this compound affects the expression of genes involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake in cells . These cellular effects underscore the compound’s potential in managing metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in glucose metabolism, thereby inhibiting their activity and reducing glucose levels . Additionally, this compound can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses . These molecular interactions are fundamental to understanding the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-diabetic effects, indicating its potential for chronic therapeutic use . These findings are essential for developing effective treatment protocols.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, which are critical for maintaining glucose homeostasis . Additionally, this compound affects the levels of various metabolites, including glucose and insulin, thereby influencing metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with glucose transporters, facilitating its uptake into cells . Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body . These transport and distribution mechanisms are vital for its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity . These subcellular dynamics are essential for understanding the compound’s mode of action.
特性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENRJIRKFSNED-UKILVPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318536 | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101236-50-4 | |
| Record name | Kushenol L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?
A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like this compound on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


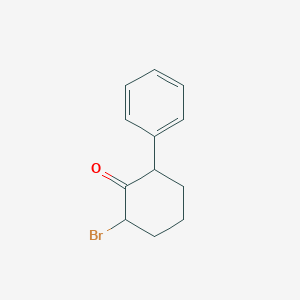
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
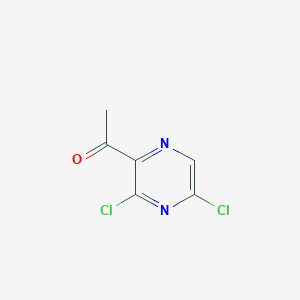
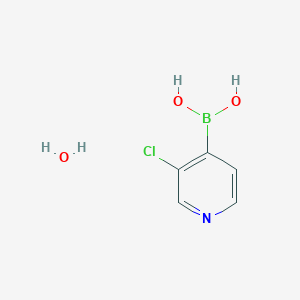
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
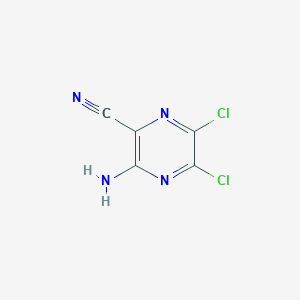

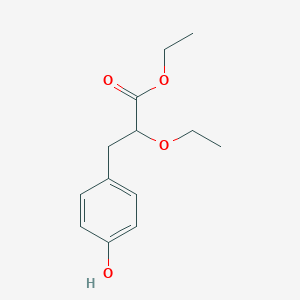

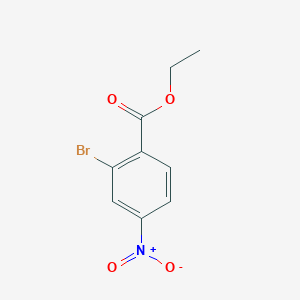
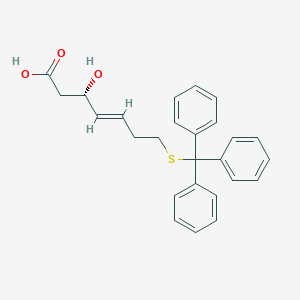

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

